4-(Chloromethyl)-[3,3'-bipyridin]-2-ol
Description
4-(Chloromethyl)-[3,3'-bipyridin]-2-ol is a bipyridine derivative characterized by a hydroxyl group at the 2-position and a chloromethyl substituent at the 4-position of the pyridine ring. Its molecular structure combines a rigid 3,3'-bipyridine core with reactive functional groups, making it a versatile intermediate in organic synthesis and drug discovery. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the hydroxyl group contributes to hydrogen bonding and solubility properties .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(chloromethyl)-3-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15) |
InChI Key |
VTYRIZFDXWNUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CNC2=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol typically involves chloromethylation reactions. One common method involves the treatment of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives in good to excellent yields. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in electrochemical applications.
Coupling Reactions: The compound can participate in coupling reactions to form larger oligomers or polymers.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The bipyridine core can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
4-(Aminomethyl)-[2,2'-bipyridin]-5-ol
- Key Differences: Substituent Position: The hydroxyl group is at the 5-position (vs. 2-position in the target compound). Bipyridine Linkage: 2,2'-bipyridine (vs. 3,3') alters molecular geometry and electronic conjugation. Functional Group: Aminomethyl (NH₂-CH₂-) at the 4-position (vs. chloromethyl).
- Implications: The aminomethyl group facilitates nucleophilic reactions (e.g., amide bond formation), whereas the chloromethyl group enables electrophilic substitutions. The 2,2'-bipyridine linkage in 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol is commonly used in coordination chemistry for metal-ligand complexes, while the 3,3'-linkage may influence binding specificity in biological systems .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
- Key Differences: Substituents: Contains aromatic phenyl groups and an amino group, unlike the hydroxyl and chloromethyl groups in the target compound.
- Implications: The amino and phenyl groups in this analog improve solubility and bioavailability, as demonstrated in microbial screening studies .
3-(2-Chloro-3-(Dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- Key Differences :
- Core Structure : A single pyridine ring with a propargyl alcohol chain (vs. bipyridine system).
- Substituents : Dimethoxymethyl and chloro groups at positions 3 and 2, respectively.
- Implications :
- The propargyl alcohol moiety introduces alkyne reactivity, enabling click chemistry applications.
- The dimethoxymethyl group enhances lipophilicity, contrasting with the hydrophilic hydroxyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
